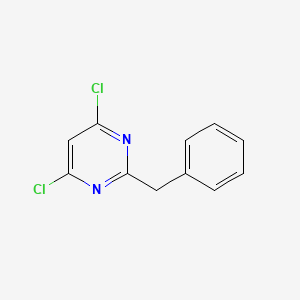

2-Benzyl-4,6-dichloropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4,6-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-9-7-10(13)15-11(14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEVCJQVGFNGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379480 | |

| Record name | 2-benzyl-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3740-82-7 | |

| Record name | 2-benzyl-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyl-4,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2-Benzyl-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Benzyl-4,6-dichloropyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists, consolidating essential data and outlining relevant experimental methodologies.

Core Physical Properties

This compound, with the CAS Number 3740-82-7, is a substituted pyrimidine derivative. Its fundamental physical characteristics are crucial for its handling, characterization, and application in synthetic chemistry.[1]

Table 1: Fundamental Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3740-82-7 | [1] |

| Molecular Formula | C₁₁H₈Cl₂N₂ | [1] |

| Molecular Weight | 239.1 g/mol | [1] |

Comparative Physical Properties of Related Dichloropyrimidines

To provide context and a basis for estimation, the physical properties of structurally related dichloropyrimidine compounds are presented below. It is important to note that the presence of the benzyl group in the target molecule will significantly influence its physical properties compared to these simpler analogs.

Table 2: Physical Properties of Related Dichloropyrimidine Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 4,6-Dichloropyrimidine | 1193-21-1 | C₄H₂Cl₂N₂ | 148.98 | 62-65 | 220-222 | Soluble in ethanol, acetone, and DMSO.[2] |

| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | 36–38 | ~207 | Soluble in ethanol, ether, chloroform; slightly soluble in water.[3] |

| 2-Amino-4,6-dichloropyrimidine | 56-05-3 | C₄H₃Cl₂N₃ | 163.99 | 219-222 | - | Insoluble in water, soluble in acetone and thermal toluene.[4] |

Experimental Protocols for Determination of Physical Properties

While specific experimental data for this compound is not available, the following are detailed, generalized protocols for determining the key physical properties of crystalline organic compounds. These methods are widely applicable and can be adapted for the characterization of the target compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) and a thermometer are used.

-

Procedure:

-

The fusion tube assembly is attached to the thermometer and immersed in the Thiele tube.

-

The side arm of the Thiele tube is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

-

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Methodology: Qualitative and Quantitative Analysis

-

Qualitative Assessment:

-

A small, measured amount of this compound is added to a test tube containing a specific volume of a chosen solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide).

-

The mixture is agitated vigorously at a controlled temperature.

-

Visual inspection determines if the compound is soluble, partially soluble, or insoluble.

-

-

Quantitative Assessment (Isothermal Equilibrium Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

-

Solubility is then calculated and expressed in units such as g/100 mL or mol/L.

-

Spectroscopic Data

While a comprehensive set of spectral data is not publicly available, the following provides an indication of the expected spectroscopic characteristics.

¹H NMR Spectroscopy: A proton NMR spectrum would provide information about the different types of protons and their chemical environments in the molecule. The spectrum for this compound would be expected to show signals corresponding to the protons on the benzyl group and the pyrimidine ring.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a novel or uncharacterized compound like this compound.

Caption: Workflow for Physical Property Characterization.

This guide serves as a foundational document for researchers working with this compound. As more experimental data becomes available, this guide will be updated to provide the most current and comprehensive information to the scientific community.

References

2-Benzyl-4,6-dichloropyrimidine chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyl-4,6-dichloropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, CAS registry number, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable data and experimental context for research and development.

Chemical Identity and Properties

This compound is a substituted pyrimidine with a benzyl group at the 2-position and chlorine atoms at the 4- and 6-positions. Its chemical structure and key identifiers are fundamental for its application in targeted synthesis and biological screening.

Chemical Structure:

The structure consists of a central pyrimidine ring, which is a diazine heterocycle. The benzyl substituent introduces an aromatic moiety, while the two chlorine atoms act as reactive sites for nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Physicochemical Data:

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 3740-82-7 | [1][2] |

| Molecular Formula | C₁₁H₈Cl₂N₂ | [2] |

| Molecular Weight | 239.1 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | ClC1=CC(Cl)=NC(CC2=CC=CC=C2)=N1 | [2] |

| InChIKey | ACEVCJQVGFNGAU-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

Caption: A logical workflow for the synthesis and characterization of this compound.

General Experimental Protocol for Synthesis of Substituted 4,6-Dichloropyrimidines (Illustrative):

This protocol is a generalized representation for the synthesis of related dichloropyrimidine structures and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: To a solution of the appropriate starting materials (e.g., a substituted dihydroxypyrimidine) in a suitable solvent (e.g., toluene), a chlorinating agent such as phosphorus oxychloride (POCl₃) is added.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is carefully quenched, for example, by pouring the mixture onto crushed ice.

-

Extraction: The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure dichloropyrimidine derivative.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Potential Applications in Drug Discovery

The two chlorine atoms on the pyrimidine ring of this compound are susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity makes the compound a valuable scaffold for the synthesis of a diverse range of derivatives. By reacting with various nucleophiles such as amines, alcohols, and thiols, a library of compounds can be generated for biological screening.

The pyrimidine core is a common motif in a wide array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The benzyl group can engage in hydrophobic and π-stacking interactions within biological targets, while the substituents introduced at the 4- and 6-positions can be tailored to optimize binding affinity and selectivity. For instance, substituted pyrimidines are known to act as kinase inhibitors, which are a major class of anticancer drugs.[3]

Caption: A generalized workflow illustrating the use of this compound in a drug discovery program.

Potential Biological Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound are not yet elucidated in the public domain, its structural features suggest potential interactions with various cellular signaling cascades. As many pyrimidine derivatives are developed as kinase inhibitors, a hypothetical signaling pathway where such a compound might act is the MAP kinase pathway, which is frequently dysregulated in cancer.

Caption: A hypothetical signaling pathway showing potential inhibition of a kinase (e.g., MEK) by a derivative of this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The synthesis and handling of this compound should only be carried out by trained professionals in a laboratory setting with appropriate safety precautions. The biological activities and pathways discussed are based on the general properties of related compounds and require experimental validation for this compound itself.

References

An In-depth Technical Guide to the Synthesis of 2-Benzyl-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Benzyl-4,6-dichloropyrimidine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is typically achieved through a robust two-step process, commencing with the cyclocondensation of a benzylmalonic acid derivative with urea to form the key intermediate, 2-benzyl-4,6-dihydroxypyrimidine. This intermediate is subsequently chlorinated to yield the final product. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route.

Step 1: Synthesis of 2-Benzyl-4,6-dihydroxypyrimidine

The initial step involves a cyclocondensation reaction, a fundamental method for the formation of the pyrimidine ring. In this reaction, a derivative of benzylmalonic acid, such as diethyl benzylmalonate, reacts with urea in the presence of a strong base. The base, typically sodium ethoxide, facilitates the deprotonation of urea, enhancing its nucleophilicity and enabling the subsequent cyclization.

Reaction Mechanism: Cyclocondensation

The reaction proceeds through a nucleophilic acyl substitution mechanism. The deprotonated urea attacks the carbonyl carbons of the diethyl benzylmalonate, leading to the formation of a cyclic intermediate. Subsequent elimination of ethanol drives the reaction towards the formation of the stable pyrimidine ring.

Experimental Protocol: Synthesis of 2-Benzyl-4,6-dihydroxypyrimidine

This protocol is adapted from established procedures for the synthesis of substituted dihydroxypyrimidines.

Materials:

-

Diethyl benzylmalonate

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric Acid (concentrated)

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled if it becomes too vigorous.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl benzylmalonate. Separately, dissolve dry urea in hot absolute ethanol and add this solution to the reaction flask.

-

Condensation: Heat the reaction mixture to reflux for several hours. The formation of a white precipitate, the sodium salt of 2-benzyl-4,6-dihydroxypyrimidine, will be observed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and add water to dissolve the precipitate. Acidify the solution with concentrated hydrochloric acid to a pH of 4-5 to precipitate the 2-benzyl-4,6-dihydroxypyrimidine.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound

The second step involves the chlorination of the 2-benzyl-4,6-dihydroxypyrimidine intermediate. This is a crucial transformation, converting the hydroxyl groups into more reactive chloro groups, which are amenable to further functionalization, particularly in nucleophilic substitution reactions. The most common chlorinating agent for this purpose is phosphorus oxychloride (POCl₃).

Reaction Mechanism: Chlorination

The chlorination of the dihydroxypyrimidine with phosphorus oxychloride is a complex process. It is believed to proceed through the formation of a dichlorophosphoric acid complex with the pyrimidine, followed by nucleophilic attack of chloride ions to displace the phosphate esters, yielding the dichloropyrimidine and phosphoric acid byproducts. The use of a tertiary amine base can facilitate the reaction.

Experimental Protocol: Chlorination of 2-Benzyl-4,6-dihydroxypyrimidine

This protocol is based on general methods for the chlorination of hydroxypyrimidines.[1]

Materials:

-

2-Benzyl-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Ice

-

Sodium carbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 2-benzyl-4,6-dihydroxypyrimidine.

-

Addition of Reagents: Carefully add an excess of phosphorus oxychloride to the flask. If a base is used, pyridine can be added cautiously.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium carbonate solution. Extract the product into an organic solvent such as dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by distillation or recrystallization.[1]

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound.

| Step | Reactants | Reagents/Solvents | Temperature | Reaction Time | Typical Yield |

| 1 | Diethyl benzylmalonate, Urea | Sodium ethoxide, Ethanol, HCl | Reflux | 7-10 hours | 70-85% |

| 2 | 2-Benzyl-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃), Pyridine (optional) | Reflux | 2-4 hours | 80-90%[1] |

Visualizations

Logical Relationship of the Synthesis

Caption: Overall synthetic workflow for this compound.

Experimental Workflow for Synthesis

Caption: Detailed experimental workflow for the two-step synthesis.

References

Spectroscopic Profile of 2-Benzyl-4,6-dichloropyrimidine: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This technical guide provides a detailed analysis of the available spectroscopic data for 2-Benzyl-4,6-dichloropyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this paper presents a compilation of expected spectroscopic characteristics based on data from closely related analogs and general principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Summary of Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on analogous compounds and spectral prediction tools. It is important to note that these are predicted values and experimental verification is recommended.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet | 5H | Phenyl-H |

| ~7.10 | Singlet | 1H | Pyrimidine-H5 |

| ~4.10 | Singlet | 2H | Benzyl-CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| ~170 | Pyrimidine-C2 |

| ~162 | Pyrimidine-C4, C6 |

| ~138 | Phenyl-C1 (quaternary) |

| ~129 | Phenyl-C2, C6 |

| ~128 | Phenyl-C4 |

| ~127 | Phenyl-C3, C5 |

| ~120 | Pyrimidine-C5 |

| ~45 | Benzyl-CH₂ |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1580, ~1550, ~1490 | Strong to Medium | C=C and C=N stretching (pyrimidine and phenyl rings) |

| ~1450 | Medium | CH₂ bending |

| ~800 - 700 | Strong | C-Cl stretching |

| ~750, ~700 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 238/240/242 | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for two chlorine atoms) |

| 147/149 | [M - C₇H₇]⁺ (loss of benzyl group) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence with a spectral width of approximately 12 ppm.

-

Set the number of scans to at least 16 for a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 200 ppm.

-

A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition:

-

GC Conditions:

-

Injector: Splitless mode at a temperature of ~250 °C.

-

Column: A standard non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient suitable to elute the compound, for example, starting at 100 °C and ramping to 280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 50-300.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Solubility and stability of 2-Benzyl-4,6-dichloropyrimidine

An In-depth Technical Guide on the Solubility and Stability of 2-Benzyl-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, which is a significant scaffold in medicinal chemistry and materials science.[1] Its structure, characterized by two reactive chloro-substituents and a benzyl group, suggests its potential as an intermediate in the synthesis of more complex molecules. Understanding the solubility and stability of this compound is critical for its application in chemical synthesis, formulation development, and biological assays.

Compound Profile:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 3740-82-7[2][3] |

| Molecular Formula | C₁₁H₈Cl₂N₂[3] |

| Molecular Weight | 239.1 g/mol [3] |

| Structure | A pyrimidine ring substituted with a benzyl group at position 2, and chlorine atoms at positions 4 and 6. |

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that influences its reactivity, bioavailability, and formulation. Based on its structure, this compound is expected to be poorly soluble in water and soluble in various organic solvents. The nonpolar benzyl group and the halogenated pyrimidine ring contribute to its hydrophobic nature.

Predicted Solubility

While quantitative data for the target compound is unavailable, the solubility of related dichloropyrimidines provides a useful reference. For instance, 4,6-dichloropyrimidine is soluble in organic solvents such as ethanol, acetone, and DMSO.[4] Pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents.[5]

Table 1: Estimated Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule is largely hydrophobic due to the benzyl and dichloropyrimidine moieties. |

| Methanol / Ethanol | Soluble | Polar protic solvents are likely to dissolve the compound.[6] |

| Acetone / Ethyl Acetate | Soluble | Polar aprotic solvents are generally good solvents for such structures.[4] |

| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis and purification. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful aprotic solvent capable of dissolving a wide range of compounds.[4] |

| Hexanes / Heptanes | Low | Nonpolar aliphatic solvents are unlikely to be effective. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise solubility data, the equilibrium shake-flask method is a standard and reliable technique.[7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of high purity

-

Sealed vials (e.g., glass vials with PTFE-lined caps)

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[8]

-

Equilibration: Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The solution should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation at high speed or by filtering through a syringe filter.[8] This step must be performed carefully to avoid transferring any solid particles.

-

Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standard solutions and the clear supernatant from the saturated solution using a validated analytical method like HPLC-UV.[7]

-

Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of this compound in the saturated solution. This concentration represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The chemical stability of this compound determines its shelf-life and degradation pathways. Forced degradation, or stress testing, is a critical practice to identify likely degradation products, understand the intrinsic stability of the molecule, and establish stability-indicating analytical methods.[9]

Predicted Stability

The dichloropyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis, where the chlorine atoms can be displaced. This reaction is often accelerated under basic or acidic conditions and at elevated temperatures. The benzyl group is generally stable, but the molecule as a whole may be sensitive to oxidation and photolysis.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to generate degradation products.[9][10] A target degradation of 5-20% is generally considered optimal to demonstrate the specificity of the analytical method.[11]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl; Room Temperature to 70 °C[9][11] |

| Base Hydrolysis | 0.1 M to 1 M NaOH; Room Temperature to 70 °C[9][11] |

| Oxidation | 3% to 30% H₂O₂; Room Temperature[12] |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) in a stability chamber[9][13] |

| Photostability | Exposure to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²[14][15] |

General Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent. If solubility is an issue, a co-solvent may be used, but its stability under stress conditions must be confirmed.[9]

-

Stress Application:

-

Hydrolysis: Add the specified acid or base to the sample solution and incubate at the chosen temperature. Take samples at various time points. Neutralize the samples before analysis to prevent further degradation.[9]

-

Oxidation: Add hydrogen peroxide to the sample solution and store at room temperature, protected from light.

-

Thermal: Store the solid compound and/or solutions in a temperature-controlled oven.

-

Photolysis: Expose the solid compound and/or solutions to a light source as specified by ICH Q1B guidelines. A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and light-induced degradation.[14][15]

-

-

Analysis: Analyze the stressed samples and an unstressed control using a stability-indicating method, typically HPLC with a photodiode array (PDA) detector and/or a mass spectrometer (MS).[16]

-

Evaluation: Compare the chromatograms of the stressed and unstressed samples. The appearance of new peaks indicates degradation products. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.

Caption: General Workflow for Forced Degradation Studies.

Conclusion

While specific, publicly available data for this compound is limited, this guide provides a robust framework for its characterization. Based on its chemical structure, the compound is anticipated to have low aqueous solubility but good solubility in common organic solvents. Its stability is likely influenced by its susceptibility to hydrolysis, particularly under basic conditions. The experimental protocols detailed herein for solubility and forced degradation studies offer a clear path for researchers to generate the necessary empirical data for their specific applications. Such data is essential for the successful use of this compound in research and development.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. This compound | 3740-82-7 [chemicalbook.com]

- 3. This compound | CAS 3740-82-7 [matrix-fine-chemicals.com]

- 4. agrochemx.com [agrochemx.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ijisrt.com [ijisrt.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. q1scientific.com [q1scientific.com]

- 16. Chemical vs. Physical Stability of Formulations [microtrac.com]

2-Benzyl-4,6-dichloropyrimidine: A Versatile Scaffold for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-4,6-dichloropyrimidine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a pyrimidine core substituted with a reactive benzyl group and two labile chlorine atoms, make it an attractive starting material for the construction of complex molecular architectures. The electron-deficient nature of the pyrimidine ring, further activated by the two chloro substituents, renders the 4 and 6 positions susceptible to nucleophilic attack. This reactivity profile allows for the selective and sequential introduction of a wide array of functional groups, enabling the rapid generation of diverse chemical libraries.

The pyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. Derivatives of this compound have shown promise in various therapeutic areas, including as kinase inhibitors for cancer therapy and as antiviral agents. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols and data to facilitate its use in research and drug discovery endeavors.

Synthesis of this compound Analogs

The synthesis of substituted dichloropyrimidines often involves a multi-step sequence. A representative synthesis of a closely related analog, 5-benzyl-4,6-dichloropyrimidin-2-amine, provides a reliable blueprint for accessing this class of compounds. The synthesis commences with the condensation of a substituted malonic acid diester with guanidine to form a dihydroxypyrimidine, which is subsequently chlorinated.

Synthesis of 5-Benzyl-4,6-dichloropyrimidin-2-amine [1][2]

A key precursor, 2-amino-5-benzylpyrimidine-4,6-diol, can be synthesized in high yield (91%) by the condensation of the corresponding malonic acid diester with guanidine in the presence of sodium ethoxide[1]. This diol can then be converted to the desired dichloropyrimidine.

The chlorination is achieved using a Vilsmeier-Haack-Arnold reagent, followed by deprotection, to afford 5-benzyl-4,6-dichloropyrimidin-2-amine in an 80% yield[1][2].

Table 1: Synthesis and Characterization of 5-Benzyl-4,6-dichloropyrimidin-2-amine and its Precursor [1][2]

| Compound | Starting Materials | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 2-Amino-5-benzylpyrimidine-4,6-diol | Diethyl benzylmalonate, Guanidine | Sodium ethoxide | 91 | >250 | ¹H NMR (DMSO-d₆): δ = 10.42 (2H, bs), 7.18 (4H, m), 7.07 (1H, m), 6.46 (2H, bs), 3.44 (2H, s) |

| 5-Benzyl-4,6-dichloropyrimidin-2-amine | 2-Amino-5-benzylpyrimidine-4,6-diol | Vilsmeier-Haack-Arnold reagent | 80 | 196–197 | ¹H NMR (DMSO-d₆): δ = 7.46 (2H, bs), 7.29 (2H, t), 7.20 (1H, t), 7.15 (2H, d), 4.01 (2H, s) |

Key Synthetic Transformations

The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are the primary sites of reactivity, allowing for a variety of synthetic transformations. These include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution (SNAr) reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl, heteroaryl, and amino substituents onto the pyrimidine core.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of dichloropyrimidines, it allows for the introduction of aryl or heteroaryl groups at the 4 and/or 6 positions. The regioselectivity of the reaction can often be controlled by tuning the reaction conditions. Generally, the chlorine at the 4-position is more reactive than the one at the 6-position[3][4].

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Dichloropyrimidines [3][4][5]

This protocol describes a general procedure for the mono-arylation of a dichloropyrimidine scaffold.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

-

1,4-Dioxane/Water (4:1)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture and the aqueous sodium carbonate solution via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Dichloropyrimidines

| Dichloropyrimidine | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [4] |

| 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | 84 | [5] |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the chloro-positions of the pyrimidine ring. Similar to the Suzuki coupling, selective mono-amination can often be achieved by careful control of the reaction conditions[6][7].

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Dichloropyrimidines [6][8][9]

This protocol outlines a general procedure for the mono-amination of a dichloropyrimidine.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

XPhos (0.08 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

Procedure:

-

In a glovebox, charge an oven-dried resealable tube with sodium tert-butoxide, the palladium pre-catalyst, and the ligand.

-

Add the this compound and the amine, followed by anhydrous toluene.

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C for 16-24 hours.

-

Cool the reaction to room temperature and partition the mixture between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | 100 | <0.1 | 90 | [9] |

| Brominated Benzodiazepine | Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 | 24 | 71 | [8] |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution, allowing for the displacement of the chloro groups by a variety of nucleophiles, such as alkoxides, thiolates, and amines. These reactions often proceed under milder conditions than palladium-catalyzed couplings and can be highly regioselective.

Experimental Protocol: General Procedure for SNAr with an Alkoxide

This protocol describes the substitution of a chloro group with a methoxy group.

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous Methanol

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask.

-

Add sodium methoxide portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify by column chromatography to yield the mono-substituted product.

Applications in Drug Discovery

Derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors

Many pyrimidine-based compounds have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase involved in angiogenesis, and its inhibition is a validated strategy for cancer treatment[4][10][11][12]. Derivatives of this compound are promising candidates for the development of novel VEGFR-2 inhibitors.

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Antiviral Agents

Pyrimidine derivatives have a long history as antiviral agents. The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA allows these compounds to interfere with viral replication processes. For instance, some pyrimidine derivatives can act as inhibitors of viral RNA polymerase, a key enzyme in the replication of many viruses, including the influenza virus[13][14]. The development of novel 2-benzylpyrimidine derivatives could lead to new therapeutic options for viral infections.

Caption: Potential inhibition of the influenza virus replication cycle.

Conclusion

This compound is a highly adaptable and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its facile functionalization through a variety of modern synthetic methodologies allows for the creation of diverse molecular libraries for drug discovery and materials science. The demonstrated biological activities of pyrimidine derivatives, particularly as kinase inhibitors and antiviral agents, underscore the importance of this compound as a key starting material for the development of novel therapeutic agents. This guide provides a solid foundation of synthetic protocols and biological context to encourage and facilitate the further exploration of this promising chemical scaffold.

References

- 1. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. biorbyt.com [biorbyt.com]

- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-Benzyl-4,6-dichloropyrimidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-4,6-dichloropyrimidine is a versatile heterocyclic compound that holds significant promise as a key intermediate in the synthesis of a wide array of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of two reactive chlorine atoms at the 4- and 6-positions of the pyrimidine ring, coupled with the benzyl group at the 2-position, provides a unique platform for the development of novel therapeutic agents. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse molecular libraries. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase and deubiquitinase inhibitors.

Synthetic Utility and Key Reactions

The primary utility of this compound in medicinal chemistry lies in its reactivity towards nucleophiles. The two chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the generation of a diverse range of substituted pyrimidine derivatives.

A common and crucial reaction is the nucleophilic aromatic substitution (SNAr) with amines. This reaction is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), in a suitable solvent like ethanol, isopropanol, or dimethylformamide (DMF). The reaction temperature can be varied to control the selectivity of the substitution, with the chlorine at the 4-position generally being more reactive than the one at the 6-position.

The Synthetic Chemist's Guide to Dichloropyrimidine Reactivity: A Core Component in Drug Discovery

For Immediate Release

[Shanghai, China] – Dichloropyrimidines are a class of heterocyclic compounds that serve as pivotal building blocks in the synthesis of a vast array of pharmaceutical agents and agrochemicals.[1][2][3] Their utility stems from the electron-deficient nature of the pyrimidine ring, which makes the two chlorine atoms susceptible to displacement by a variety of nucleophiles and cross-coupling partners.[4][5] This guide provides an in-depth exploration of the reactivity of dichloropyrimidines, focusing on the key reactions and mechanistic principles that are of paramount importance to researchers, scientists, and professionals in drug development.

Core Reactivity Principles: A Tale of Two Positions

The reactivity of dichloropyrimidines, particularly 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, is dominated by the differential reactivity of the chlorine atoms. The positions on the pyrimidine ring are not equivalent, leading to regioselectivity in their reactions. Generally, the C4 and C6 positions are more reactive towards nucleophilic attack than the C2 position.[4] This preferential reactivity is a cornerstone of synthetic strategies, allowing for the sequential and controlled introduction of different substituents.[6]

The primary factors influencing the regioselectivity of these reactions are a combination of electronic and steric effects. The substitution pattern on the pyrimidine ring can significantly alter the electronic distribution and accessibility of the electrophilic carbon centers, thereby dictating the outcome of the reaction.[7]

Key Transformations of Dichloropyrimidines

The synthetic utility of dichloropyrimidines is primarily exploited through three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and specific amination reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of dichloropyrimidines. The electron-deficient pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of a chloride ion.

General Workflow for SNAr Reactions:

Caption: General workflow for a typical SNAr reaction with dichloropyrimidines.

In SNAr reactions of 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[7][8] However, the regioselectivity can be highly sensitive to the substituents on the pyrimidine ring. For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[9]

Table 1: Regioselectivity in SNAr Amination of 2,4-Dichloropyrimidines

| C6-Substituent | Nucleophile | C4:C2 Isomer Ratio | Reference |

| H | Various amines | 1:1 to 4:1 | [4] |

| Aryl | Aliphatic secondary amines | Highly C4 selective | [4] |

| OMe | Amine | C2 selective | [7][9] |

| NHMe | Amine | C2 selective | [7][9] |

A notable exception to the general C4 selectivity is the reaction of 5-substituted 2,4-dichloropyrimidines with tertiary amines, which can lead to selective C2 amination.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of highly functionalized pyrimidines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with a wide tolerance of functional groups.[11]

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between the dichloropyrimidine and an organoboron reagent, is widely used. Similar to SNAr reactions, the Suzuki coupling of 2,4-dichloropyrimidine typically shows a strong preference for reaction at the C4 position.[4][11] This selectivity allows for the sequential introduction of different aryl or vinyl groups.

Logical Diagram of Suzuki Coupling Regioselectivity:

Caption: Regioselective one-pot, two-step Suzuki coupling of 2,4-dichloropyrimidine.

Table 2: Conditions for Suzuki Coupling of 2,4-Dichloropyrimidine

| Coupling Step | Catalyst | Base | Solvent | Temperature (°C) | Reference |

| First (C4) | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | 55 | [11] |

| Second (C2) | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | 90 | [11] |

| Microwave (C4) | Pd(PPh3)4 (0.5 mol%) | K2CO3 | 1,4-Dioxane/Water | 100 | [12][13] |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[14] This method is particularly useful for the amination of less reactive chloro- and bromo-pyrimidines.[4][15] In the case of 6-aryl-2,4-dichloropyrimidines, a highly regioselective C4 amination can be achieved using a palladium catalyst and a strong base like LiHMDS.[4]

Table 3: Regioselective Pd-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine

| Amine | Base | Catalyst | Regioselectivity | Reference |

| Aliphatic secondary amines | LiHMDS | Pd complex | Highly C4-selective | [4] |

| Aromatic amines | None (uncatalyzed) | N/A | Highly C4-selective | [4] |

Interestingly, while most palladium-catalyzed cross-couplings favor the C4 position, recent studies have shown that the use of bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[16][17]

Experimental Protocols

General Protocol for One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from the work of Handy and Sabatini.[11]

-

Reaction Setup: In a reaction vial, dissolve 2,4-dichloropyrimidine (1.0 eq.) in a solvent mixture of toluene, ethanol, and water.

-

Degassing: Degas the solution with an inert gas (e.g., argon) for 5-10 minutes.

-

First Coupling (C4-position): Add the first arylboronic acid (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, ~3 mol%), and potassium carbonate (K2CO3, ~3 eq.).

-

Heating: Seal the vial and heat the reaction mixture at 55 °C for 12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Second Coupling (C2-position): To the same reaction vial, add the second arylboronic acid (~1.2 eq.), additional Pd(PPh3)4 (~1.5 mol%), and more K2CO3 (~3 eq.).

-

Increased Heating: Reseal the vial and increase the temperature to 90 °C for an additional 12 hours.

-

Work-up: After cooling, partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate).

-

Isolation: Dry the organic layer (e.g., with anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain the desired 2,4-diarylpyrimidine.

General Protocol for Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is based on the findings of bio et al.[4]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.) and the palladium catalyst (e.g., 2 mol%).

-

Solvent Addition: Add an appropriate anhydrous solvent, such as THF.

-

Amine/Base Premixing: In a separate dry vessel, premix the aliphatic secondary amine (1.1-1.2 eq.) with a strong, non-nucleophilic base like LiHMDS (1.0 M in THF, 1.1-1.2 eq.).

-

Reaction Execution: Slowly add the premixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical for high regioselectivity.[4][18]

-

Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield the C4-amino product.

Conclusion

Dichloropyrimidines are exceptionally versatile and valuable intermediates in modern organic synthesis, particularly within the pharmaceutical industry for the development of anticancer and antiviral drugs.[1] A thorough understanding of their reactivity, especially the factors governing regioselectivity in SNAr and palladium-catalyzed cross-coupling reactions, is crucial for the efficient and rational design of synthetic routes. The ability to selectively functionalize the C4 and C2 positions, often in a sequential manner, provides chemists with a powerful platform for the rapid diversification of the pyrimidine core, enabling the synthesis of complex and biologically active molecules.[6][11] Future developments in catalysis and reaction methodology will undoubtedly continue to expand the synthetic chemist's toolkit for manipulating these important heterocyclic scaffolds.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

- 6. benchchem.com [benchchem.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

The Biological Importance of Substituted Pyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine derivatives represent a cornerstone in medicinal chemistry and agrochemistry, forming the structural core of a vast array of biologically active compounds. Their inherent structural resemblance to the nucleobases of DNA and RNA allows them to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological and physiological effects. This technical guide provides a comprehensive overview of the biological importance of substituted pyrimidine derivatives, with a focus on their applications in oncology, virology, microbiology, and agriculture. The guide includes quantitative data on their biological activities, detailed experimental protocols, and visualizations of key signaling pathways and structure-activity relationships.

Anticancer Activity of Pyrimidine Derivatives

Substituted pyrimidines are among the most successful scaffolds in cancer chemotherapy. Their mechanisms of action are diverse, ranging from antimetabolites that disrupt nucleic acid synthesis to potent and selective kinase inhibitors that interfere with oncogenic signaling pathways.

Pyrimidine Antimetabolites

Pyrimidine analogs that mimic endogenous nucleosides are a major class of anticancer agents. These compounds, upon intracellular activation to their nucleotide forms, interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1]

Key Mechanisms of Action:

-

Inhibition of Thymidylate Synthase (TS): 5-Fluorouracil (5-FU) is a classic example. Its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting the synthesis of thymidylate, an essential precursor for DNA synthesis.[1]

-

Incorporation into DNA and RNA: Gemcitabine and Cytarabine are incorporated into DNA, leading to chain termination and apoptosis. 5-FU can also be incorporated into RNA, disrupting its function.[1]

Pyrimidine-Based Kinase Inhibitors

Many pyrimidine derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that promote cell growth and survival. A notable example is Imatinib, a 2-phenylaminopyrimidine derivative that targets the BCR-ABL kinase in chronic myeloid leukemia (CML).[2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative substituted pyrimidine derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine Antimetabolite | 5-Fluorouracil | MCF-7 (Breast) | 1.71 | [3] |

| A549 (Lung) | 10.32 | [3] | ||

| Caco-2 (Colon) | 20.22 | [3] | ||

| Gemcitabine | A549 (Lung) | 0.004 | [4] | |

| H1975 (Lung) | 0.002 | [4] | ||

| Kinase Inhibitor | Imatinib | K562 (CML) | ~0.15-0.2 | [2] |

| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [5] |

| Indazol-pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [6] |

| Compound 4i | A549 (Lung) | 2.305 | [6] | |

| Pyrimidine-pyrene hybrid | Compound 4b | HCT-116 (Colon) | 1.34 | [7][8] |

Antiviral Activity of Pyrimidine Derivatives

The structural similarity of pyrimidine derivatives to natural nucleosides makes them effective antiviral agents. They primarily act by inhibiting viral DNA or RNA synthesis.

Mechanism of Action

Many antiviral pyrimidine nucleoside analogs are prodrugs that are activated by viral or cellular kinases to their triphosphate forms. These active metabolites can then:

-

Competitively inhibit viral polymerases: They compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain.

-

Act as chain terminators: Once incorporated, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus terminating the elongation of the nucleic acid chain.

Quantitative Data: Antiviral Activity

The following table presents the 50% effective concentration (EC₅₀) values for several pyrimidine derivatives against different viruses.

| Compound Class | Derivative Example | Virus | EC₅₀ (µM) | Reference |

| Pyrimidine Nucleoside Analog | Zidovudine (AZT) | HIV-1 | Potent anti-HIV-1 agent | [9] |

| Lamivudine | HIV | Potent anti-HIV activity | [1] | |

| Hepatitis B Virus (HBV) | Potent anti-HBV activity | [1] | ||

| Pyrimido[4,5-d]pyrimidine | Compound 48 | HIV-1 (Wild Type & Mutant) | 0.0034 - 0.0118 | [10] |

| Pyrimidine Derivative | Compound 65 | Influenza A Virus | 0.03 | [10] |

Antimicrobial Activity of Pyrimidine Derivatives

Substituted pyrimidines exhibit a broad spectrum of activity against various pathogenic bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes.

Antibacterial Activity

A key target for pyrimidine-based antibacterial agents is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and certain amino acids. Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor. Other mechanisms include the inhibition of bacterial cell division by targeting proteins like FtsZ.[11]

Antifungal Activity

Some pyrimidine derivatives, such as Flucytosine (5-fluorocytosine), are effective antifungal agents. Flucytosine is taken up by fungal cells and converted to 5-fluorouracil, which then disrupts fungal DNA and RNA synthesis.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrimidine derivatives against different microbial strains.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Dihydropyrimidine | Trimethoprim | Escherichia coli | 0.5 - 2 | [12] |

| Thiophenyl-pyrimidine | - | MRSA | Potent activity | [13] |

| VREs | Potent activity | [13] | ||

| Pyrrolopyrimidine | Bromo derivative | Staphylococcus aureus | 8 | [14] |

| Iodo derivative | Staphylococcus aureus | 8 | [14] | |

| Pyridothienopyrimidine | Compound 6o | Various bacterial strains | 2 - 5 | [15] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9d | Gram-positive & Gram-negative bacteria | 16 - 102 (µM) | [2] |

Herbicidal Activity of Pyrimidine Derivatives

Substituted pyrimidines are also important in agriculture as herbicides. They can act on various plant-specific targets to inhibit growth and development.

Mechanism of Action

A novel mode of herbicidal action for some pyrimidine derivatives involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.[1][9][16] Inhibition of this enzyme leads to a depletion of pyrimidines, which are essential for nucleic acid synthesis and other vital cellular processes, ultimately causing plant death. Other pyrimidine-based herbicides are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[5]

Quantitative Data: Herbicidal Activity

The following table presents data on the herbicidal activity of selected pyrimidine derivatives.

| Compound Class | Derivative Example | Plant Species | Activity | Reference |

| Phenylpyrimidine | L1C | Raphanus sativus | IC₅₀ (Root Inhibition): 39.56 ppm | [6] |

| IC₅₀ (Shoot Inhibition): 71.64 ppm | [6] | |||

| Pyrido[2,3-d]pyrimidine | Compound 2o | Bentgrass | Good activity at 1 mM | [12][17] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways affected by substituted pyrimidine derivatives and the experimental workflows used to study them is crucial for understanding their biological importance.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanisms of action of key pyrimidine-based drugs.

Caption: Mechanism of action of Gemcitabine, a pyrimidine antimetabolite.

Caption: Imatinib inhibits the BCR-ABL kinase in Chronic Myeloid Leukemia.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and biological evaluation of substituted pyrimidine derivatives.

Caption: General workflow for the development of pyrimidine-based drugs.

Logical Relationship Diagram: Structure-Activity Relationship (SAR)

The biological activity of substituted pyrimidines is highly dependent on the nature and position of substituents on the pyrimidine ring. The following diagram summarizes some general SAR trends.

Caption: Simplified Structure-Activity Relationship (SAR) of substituted pyrimidines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of a 2,4,6-Trisubstituted Pyrimidine Derivative

This protocol describes a general method for the synthesis of a 2,4,6-trisubstituted pyrimidine derivative via the condensation of a chalcone with guanidine hydrochloride.

Materials:

-

Substituted Chalcone (1 mmol)

-

Guanidine hydrochloride (1.2 mmol)

-

Sodium ethoxide (2 mmol)

-

Absolute ethanol (20 mL)

-

Glacial acetic acid

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve sodium metal (2 mmol) in absolute ethanol (10 mL) to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add the substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol).

-

Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into crushed ice.

-

Neutralize the mixture with glacial acetic acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of pyrimidine derivatives on cancer cell lines by measuring the metabolic activity of viable cells.[15][18][19][20][21]

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test pyrimidine derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Plaque Reduction Assay for Antiviral Activity

This protocol is used to determine the antiviral efficacy of pyrimidine derivatives by quantifying the reduction in viral plaque formation.[7][22][23]

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Virus stock of known titer

-

Culture medium and overlay medium (e.g., containing carboxymethylcellulose or agarose)

-

6-well or 12-well plates

-

Test pyrimidine derivative

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

-

Adsorption: Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value, the concentration that reduces the number of plaques by 50%.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a pyrimidine derivative that inhibits the visible growth of a microorganism.[24][25][26]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Test pyrimidine derivative

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure optical density.

Conclusion